2-Quinoxalineacetonitrile

Beschreibung

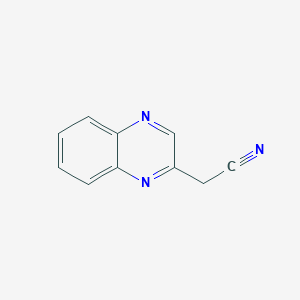

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-quinoxalin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSRPUZNTHPOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302910 | |

| Record name | 2-Quinoxalineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14068-13-4 | |

| Record name | 2-Quinoxalineacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinoxalineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinoxalin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Quinoxalineacetonitrile: Synthesis, Applications, and Core Properties for the Modern Researcher

This guide provides an in-depth technical exploration of 2-Quinoxalineacetonitrile (CAS No. 14068-13-4), a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to deliver field-proven insights into the causality behind experimental choices, potential mechanisms of action, and practical considerations for laboratory use.

Core Compound Profile: this compound

This compound, also known as (Quinoxalin-2-yl)acetonitrile, is a heterocyclic compound featuring a quinoxaline ring system fused from a benzene and a pyrazine ring, with an acetonitrile group at the 2-position.[1][2] This specific arrangement of nitrogen atoms and the reactive nitrile functionality makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the pharmaceutical industry.[1] Its structure is foundational to a wide array of compounds investigated for various therapeutic applications.[3][4]

Chemical Structure

Caption: Chemical structure of this compound (C₁₀H₇N₃).

Physicochemical Properties

A summary of key quantitative data provides a foundational understanding of the compound's behavior and handling requirements.

| Property | Value | Source |

| CAS Number | 14068-13-4 | [1][2] |

| Molecular Formula | C₁₀H₇N₃ | [1][2] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 116-117 °C | [1] |

| Boiling Point | 327 °C | [1] |

| Density | 1.242 g/cm³ | [1] |

| Flash Point | 116 °C | [1] |

| Refractive Index | 1.651 | [1] |

Synthesis and Mechanistic Considerations

While specific, scaled-up industrial syntheses of this compound are often proprietary, the construction of the quinoxaline core is a well-established area of organic chemistry. The most common and reliable method involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.

The Hinsberg Quinoxaline Synthesis: A Foundational Approach

The Hinsberg reaction, or variations thereof, remains a primary strategy for forming the quinoxaline heterocycle. This approach provides a logical and efficient pathway to the core scaffold.

Caption: Generalized workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent (e.g., ethanol or acetic acid) is critical. Protic solvents facilitate the proton transfers necessary for both the initial imine formation and the subsequent dehydration step that drives the reaction to completion. Acetic acid can serve as both a solvent and a catalyst.

-

Reactant Equivalents: Using a near 1:1 molar ratio of the diamine and dicarbonyl precursors is standard to maximize yield and minimize side products from unreacted starting materials.

-

Temperature Control: The reaction is often initiated at room temperature and may be gently heated to reflux to ensure full conversion. Monitoring via Thin Layer Chromatography (TLC) is essential to determine the reaction endpoint and avoid degradation from excessive heating.

Generalized Laboratory Protocol

This protocol describes a self-validating system for the synthesis of a quinoxaline derivative, adaptable for this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (1.0 eq) dissolved in a minimal amount of ethanol.

-

Reagent Addition: Slowly add a solution of the appropriate α-keto acetonitrile derivative (1.05 eq) in ethanol to the stirring diamine solution. The slight excess of the keto compound ensures complete consumption of the more valuable diamine.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of a new, more polar product spot.

-

Completion: If the reaction is sluggish, gently heat the mixture to reflux (typically 60-80°C) for an additional 1-4 hours until the starting materials are consumed.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation of the product.

-

Purification: Collect the crude solid by vacuum filtration, washing with cold ethanol to remove soluble impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the final, pure this compound.

Applications in Drug Discovery and Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3][5] Derivatives have been developed as anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

The Role of the Nitrile Pharmacophore

The acetonitrile moiety is not merely a synthetic handle; it is a potent pharmacophore. The nitrile group is a versatile functional group in drug design due to its electronic properties and ability to engage in specific molecular interactions.[6]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, anchoring the molecule within a target protein's active site.[6]

-

Dipole Interactions: The strong dipole of the C≡N bond can participate in favorable dipole-dipole interactions.

-

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[6]

Potential Mechanisms of Action for Quinoxaline Derivatives

Research into quinoxaline-based compounds has revealed several potential mechanisms of therapeutic action.

-

DNA Gyrase and Topoisomerase Inhibition: Similar to quinolone antibiotics, some quinoxaline derivatives can target bacterial DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for managing DNA supercoiling during replication. Inhibition leads to the accumulation of double-strand breaks in the bacterial chromosome, triggering cell death.[8] This mechanism provides a clear rationale for their use as antibacterial agents.

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway Inhibition: In oncology, a key target is the cellular response to hypoxia (low oxygen), a common feature of solid tumors. The HIF-1α transcription factor is a master regulator of this response. Some quinoxaline 1,4-dioxide derivatives have been shown to inhibit the HIF-1α pathway, thereby blocking tumor angiogenesis and cell survival mechanisms.[9]

Caption: Simplified HIF-1α signaling pathway and a potential point of inhibition.

Spectroscopic Characterization Profile

Accurate characterization is paramount for verifying the identity and purity of this compound. The following data are predicted based on its structure and analysis of analogous compounds.[10]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoxaline ring (7.5-8.5 ppm). A singlet for the methylene (-CH₂-) protons adjacent to the nitrile group (around 4.0 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons (120-150 ppm). A signal for the nitrile carbon (-C≡N) (around 115-120 ppm). A signal for the methylene carbon (-CH₂-) (around 25-35 ppm). |

| IR Spectroscopy | A sharp, medium-intensity absorption band characteristic of the C≡N stretch (around 2240-2260 cm⁻¹). Aromatic C-H stretching (above 3000 cm⁻¹). C=N and C=C stretching in the aromatic region (1500-1600 cm⁻¹). |

| Mass Spectrometry (EI) | A molecular ion (M⁺) peak at m/z = 169.18. Fragmentation patterns corresponding to the loss of HCN or the acetonitrile group. |

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).[11][12]

-

Hazard Classification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a fume hood.[12] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12] If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[11]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]

-

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]

-

Ingestion: Wash out mouth with water. Consult a physician.[11]

-

References

-

This compound (CAS 14068-13-4) Properties and Suppliers. LookChem. [Link]

-

This compound (CAS 14068-13-4). Rlavie. [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. [Link]

-

Synthesis of 2-monosubstituted derivatives of quinoxalines in reactions with C-nucleophiles. ResearchGate. [Link]

-

Mechanism of action of quinolones. PubMed. [Link]

-

Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. [Link]

-

Synthesis of quinoxalines. Organic Chemistry Portal. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. [Link]

-

This compound. Nuohey. [Link]

-

Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

-

Mechanism of Quinolone Action and Resistance. PMC. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

-

A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. ResearchGate. [Link]

Sources

- 1. Cas 14068-13-4,this compound | lookchem [lookchem.com]

- 2. CAS 14068-13-4|this compound|Rlavie [rlavie.com]

- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biosynth.com [biosynth.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Quinoxalineacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 2-Quinoxalineacetonitrile, a heterocyclic compound featuring a quinoxaline core with an acetonitrile substituent, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural characteristics, stemming from the nitrogen-containing aromatic system and the reactive methylene group, make it a versatile building block for the synthesis of a diverse array of functional molecules. This guide provides a comprehensive overview of the physicochemical properties of this compound, including its structural features, spectral characteristics, and reactivity. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its stability and potential applications in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the study and utilization of this important chemical entity.

Introduction: The Quinoxaline Scaffold and the Significance of the Acetonitrile Moiety

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of an acetonitrile group at the 2-position of the quinoxaline ring system affords this compound, a molecule that combines the inherent biological relevance of the quinoxaline core with the synthetic versatility of an active methylene group.[3] The electron-withdrawing nature of both the quinoxaline ring and the nitrile group significantly acidifies the protons of the adjacent methylene group, rendering it a potent nucleophile for various carbon-carbon bond-forming reactions.[3] This reactivity is central to its utility as a synthetic intermediate in the construction of more complex molecular architectures.

This guide will delve into the fundamental physicochemical properties of this compound, providing a detailed analysis of its structure, spectral signatures, and chemical behavior.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. While experimental data for some properties are not extensively reported in publicly accessible literature, a combination of available information and predicted data provides a robust profile of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₇N₃ | [Calculated] |

| Molecular Weight | 169.18 g/mol | [Calculated] |

| CAS Number | 14068-13-4 | Rlavie |

| Appearance | Yellow solid | Rlavie |

| Melting Point | Not experimentally reported. Pure crystalline organic compounds typically have a sharp melting point range. Impurities can lead to a depressed and broader melting range.[2] | |

| Boiling Point | Not experimentally reported. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated due to the aromatic nature of the quinoxaline core.[4] | |

| pKa | Not experimentally reported. The active methylene protons are expected to be acidic due to the electron-withdrawing effects of the quinoxaline ring and the nitrile group.[3] Computational prediction methods can provide an estimate.[5][6] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of quinoxaline derivatives is well-established, with the most common method involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] A representative protocol for the synthesis of this compound is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for quinoxaline synthesis and may require optimization for specific laboratory conditions.

Materials:

-

o-Phenylenediamine

-

A suitable 1,2-dicarbonyl precursor to the acetonitrile group (e.g., a protected or masked form of cyano-pyruvaldehyde)

-

Ethanol or Acetic Acid (solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 equivalent) in the chosen solvent (e.g., ethanol).

-

Reagent Addition: To the stirred solution, add the 1,2-dicarbonyl precursor (1.0 equivalent) dropwise at room temperature under an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of o-phenylenediamine, which can lead to undesired side products.

-

Solvent Choice: Ethanol and acetic acid are commonly used solvents for this condensation reaction as they facilitate the dissolution of the reactants and the subsequent cyclization. Acetic acid can also act as a catalyst.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

Diagram 1: General Synthesis of Quinoxaline Derivatives

Caption: General synthesis of quinoxaline derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the quinoxaline ring system and the methylene protons. The aromatic protons will likely appear in the downfield region (δ 7.5-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the ring.[10][11] The methylene protons, being adjacent to both the quinoxaline ring and the nitrile group, are expected to be deshielded and appear as a singlet in the range of δ 4.0-4.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The carbon atoms of the quinoxaline ring will resonate in the aromatic region (δ 120-150 ppm).[12][13][14] The nitrile carbon will have a characteristic chemical shift around δ 115-120 ppm, and the methylene carbon is expected to appear in the range of δ 20-30 ppm.[12]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Quinoxaline Protons | 7.5 - 9.0 | Quinoxaline Carbons | 120 - 150 |

| -CH₂- | 4.0 - 4.5 | -CH₂- | 20 - 30 |

| -C≡N | 115 - 120 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.[9][15]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A sharp, medium-intensity peak around 2250 cm⁻¹ is expected for the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the quinoxaline ring will be observed in the 1400-1600 cm⁻¹ region.[16]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound. The molecular ion peak (M⁺) would be expected at m/z = 169.18. The fragmentation pattern can provide further structural information. Common fragmentation pathways for quinoxaline derivatives involve the loss of small molecules like HCN.[14][17][18][19] The fragmentation of the acetonitrile side chain is also expected.

Reactivity and Stability

The chemical reactivity of this compound is dominated by the active methylene group.[3] The acidity of the methylene protons allows for easy deprotonation with a suitable base to form a stabilized carbanion. This carbanion can then participate in a variety of nucleophilic reactions.

Diagram 2: Reactivity of the Active Methylene Group

Caption: Reactivity of the active methylene group.

In terms of stability, quinoxaline derivatives are generally stable aromatic compounds. However, the acetonitrile side chain may be susceptible to hydrolysis under strong acidic or basic conditions. The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Applications in Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists due to its potential for elaboration into a wide range of biologically active molecules. The ability to functionalize the active methylene group allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Quinoxaline derivatives have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: The quinoxaline ring is a common feature in many compounds with demonstrated anticancer activity.[1][2]

-

Antimicrobial Agents: Quinoxaline-based compounds have shown promise as antibacterial and antifungal agents.

-

Antiviral Agents: Certain quinoxaline derivatives have been explored for their antiviral properties.

The versatility of the this compound building block makes it a valuable tool in the design and synthesis of novel drug candidates targeting a range of diseases.[4][20][21][22]

Conclusion

This compound is a heterocyclic compound with a rich chemical profile that makes it a valuable asset in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications. While some experimental data remains to be fully elucidated, the information presented here, based on a combination of reported data for analogous structures and predictive models, offers a solid foundation for researchers working with this versatile molecule. The unique combination of the quinoxaline core and the reactive acetonitrile moiety ensures that this compound will continue to be a molecule of interest for the development of novel functional materials and therapeutic agents.

References

-

A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). RSC Advances. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). National Institutes of Health. [Link]

-

Active methylene compounds. (n.d.). EaseToLearn.com. [Link]

-

FTIR analysis of the quinoxaline compound. (n.d.). ResearchGate. [Link]

-

a guide to 13c nmr chemical shift values. (2015). Compound Interest. [Link]

-

13C nuclear magnetic resonance spectra of quinoxaline derivatives. (n.d.). RSC Publishing. [Link]

-

In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. (n.d.). National Institutes of Health. [Link]

-

Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. (n.d.). ResearchGate. [Link]

-

Prediction of physicochemical properties. (2012). PubMed. [Link]

-

Prediction of Physicochemical Properties. (n.d.). ResearchGate. [Link]

-

Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. (2022). PubMed. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

-

experiment (1) determination of melting points. (2021). SlideShare. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). NPTEL. [Link]

-

Quantum Chemical Mass Spectral Predictions of Novichok Agents after Experimental Validation and Analysis. (2025). ResearchGate. [Link]

-

The Prediction of Physicochemical Properties. (n.d.). ResearchGate. [Link]

-

ACTIVE METHYLENE COMPOUNDS. (n.d.). eGyanKosh. [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals. [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). National Institutes of Health. [Link]

-

synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2010). ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Wisconsin-River Falls. [Link]

-

Screening of various active methylene compounds for selection of best... (n.d.). ResearchGate. [Link]

-

13C-NMR of compound 5. (n.d.). ResearchGate. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]

-

Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed. [Link]

-

(PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (n.d.). ResearchGate. [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. [Link]

-

Prediction of pK(a) values of neutral and alkaline drugs with particle swarm optimization algorithm and artificial neural network. (n.d.). ResearchGate. [Link]

-

A Review Report on Active Methylene group in Malononitrile. (n.d.). Asian Journal of Research in Chemistry. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. [Link]

-

Preparation of quinoxalines via Methods A and B. (n.d.). ResearchGate. [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]

Sources

- 1. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. easetolearn.com [easetolearn.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. scienceready.com.au [scienceready.com.au]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. bhu.ac.in [bhu.ac.in]

- 19. whitman.edu [whitman.edu]

- 20. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Quinoxalineacetonitrile: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Unveiling the Molecular Architecture: Structure and Properties

2-Quinoxalineacetonitrile is a bicyclic aromatic compound featuring a quinoxaline core substituted with an acetonitrile group at the 2-position.

Molecular Formula: C₁₀H₇N₃[1]

Chemical Structure:

The molecule consists of a benzene ring fused to a pyrazine ring, forming the quinoxaline heterocycle. The acetonitrile (–CH₂CN) group is attached to one of the carbon atoms of the pyrazine ring.

Structural Elucidation:

Caption: Molecular structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 14068-13-4 | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Synonyms | (Quinoxalin-2-yl)acetonitrile, 2-(quinoxalin-2-yl)acetonitrile | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available quinoxalin-2(1H)-one. This protocol offers a reliable and scalable method for laboratory preparation.

Overall Synthetic Scheme:

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloroquinoxaline

Principle: This step involves the conversion of the hydroxyl group in the tautomeric form of quinoxalin-2(1H)-one to a chlorine atom using phosphorus oxychloride (POCl₃). This is a standard method for the synthesis of 2-chloroquinoxalines.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place quinoxalin-2(1H)-one (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-chloroquinoxaline can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Excess POCl₃: Using an excess of phosphorus oxychloride ensures the complete conversion of the starting material and also serves as the reaction solvent.

-

Quenching with Ice: The highly reactive POCl₃ is safely neutralized by the slow addition to ice, hydrolyzing it to phosphoric acid.

Step 2: Synthesis of this compound

Principle: This step is a nucleophilic substitution reaction where the cyanide ion (CN⁻) from potassium cyanide displaces the chloride ion from 2-chloroquinoxaline. The reaction is typically carried out in a polar protic solvent like ethanol. This is a common method for the synthesis of nitriles from alkyl or aryl halides.[3][4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoxaline (1 equivalent) in ethanol.

-

Reagent Addition: Add potassium cyanide (KCN) (a slight excess, e.g., 1.1-1.2 equivalents) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Mechanistic Insight: SₙAr Reaction

The reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Caption: The SₙAr mechanism for the synthesis of this compound.

-

Nucleophilic Attack: The electron-rich cyanide ion attacks the electron-deficient carbon atom at the 2-position of the quinoxaline ring, which is activated by the electron-withdrawing nitrogen atoms. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the Meisenheimer complex, and the aromaticity of the quinoxaline ring is restored, yielding the final product, this compound.

Therapeutic Potential and Applications in Drug Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Quinoxaline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7]

While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest it as a valuable intermediate and a potential pharmacophore for the development of novel therapeutic agents.

Potential Areas of Application:

-

Anticancer Agents: Numerous quinoxaline derivatives have been investigated as potent anticancer agents.[8][9] They can exert their effects through various mechanisms, including the inhibition of protein kinases and topoisomerases. The presence of the acetonitrile group in this compound offers a site for further chemical modification to generate a library of compounds for screening against various cancer cell lines.

-

Antimicrobial Agents: The quinoxaline nucleus is a core component of several antimicrobial drugs.[10][11] Derivatives have shown activity against a broad spectrum of bacteria and fungi. This compound can serve as a starting material for the synthesis of novel antimicrobial candidates.

-

Enzyme Inhibition: The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, facilitating interactions with the active sites of enzymes. Quinoxaline derivatives have been identified as inhibitors of various enzymes, including transglutaminase 2, which is implicated in cancer.[6]

Workflow for Investigating Therapeutic Potential:

Caption: A typical workflow for the development of drugs based on the this compound scaffold.

Conclusion and Future Perspectives

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its straightforward synthesis and the proven therapeutic potential of the quinoxaline scaffold make it an attractive starting point for the design and discovery of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its potential in addressing unmet medical needs. The synthetic protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists embarking on research in this promising area.

References

-

Rlavie. (n.d.). CAS 14068-13-4|this compound. Retrieved from [Link]

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Ali, M. M., et al. (2012). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 4(5), 25-31.

- Garrido, J., et al. (2024).

-

PrepChem. (n.d.). Synthesis of 2-chloroquinoxaline. Retrieved from [Link]

- Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 273, 116360.

- Hassan, A. S., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2959.

- Kim, J. S., et al. (2012). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor.

-

ResearchGate. (n.d.). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153.

- Costa, M. S., et al. (2020).

-

Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Reaction between ethanolic potassium cyanide and haloalkanes halogenoalkanes synthesis of nitriles. Retrieved from [Link]

Sources

- 1. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. Reaction between ethanolic potassium cyanide and haloalkanes halogenoalkanes synthesis of nitriles apparatus chemicals needed advanced A level organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Quinoxalineacetonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinoxalineacetonitrile is a heterocyclic organic compound featuring a quinoxaline ring system substituted with an acetonitrile group at the 2-position. The quinoxaline scaffold is a prominent structural motif in a wide array of biologically active compounds, exhibiting diverse pharmacological properties including antimicrobial, anticancer, and antiviral activities. The acetonitrile moiety is a versatile functional group that can participate in various chemical transformations, making this compound a valuable building block in medicinal chemistry and materials science.

Molecular Structure

Caption: Proposed mass fragmentation pathway for this compound.

The mass spectrum is expected to show a prominent molecular ion peak at m/z 169, corresponding to the intact molecule with a single positive charge. The fragmentation pattern will provide valuable structural information. Key fragmentation pathways may include:

-

Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic compounds is the loss of a neutral hydrogen cyanide molecule, which would result in a fragment ion at m/z 142.

-

Loss of the Acetonitrile Radical: Cleavage of the bond between the quinoxaline ring and the acetonitrile group could lead to the formation of a quinoxaline cation at m/z 129 and an acetonitrile radical.

-

Ring Fragmentation: Further fragmentation of the quinoxaline ring system could lead to smaller fragment ions, such as the one observed at m/z 103.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, although based on analogies and spectroscopic principles, offer a solid foundation for the characterization of this important heterocyclic compound. Researchers and scientists working with this compound can utilize this guide to aid in the confirmation of its structure, assess its purity, and understand its chemical properties. The experimental protocols outlined herein provide a starting point for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification is crucial for definitive structural confirmation.

References

- Salim, A. M., & Abdalla, F. M. (2019). Synthesis and Characterization of Two New Quinoxaline Derivatives. Journal of Academic Research, 13.

- Li, W., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 1-11.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1D and 2D NMR assignments and correlations of 9. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Masaryk University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Reddy, B. J., & Reddy, M. C. S. (2010). Synthesis, characterization and antibacterial evaluation of few 2, 3-substituted quinoxalines. Journal of the Chilean Chemical Society, 55(4), 483-486.

- Li, Y., et al. (2007). Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Journal of Inorganic Biochemistry, 101(5), 77-82.

-

Wikipedia. (2023, December 1). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

- Chahdoura, F., et al. (2022). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. Chemistry & Biodiversity, 19(10), e202200570.

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

- Turel, I., et al. (1997). Synthesis, crystal structure, and characterization of two metal-quinolone compounds. Journal of Inorganic Biochemistry, 66(2), 77-82.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-quinoxaline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Magritek. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

-

ResearchGate. (2024, June 17). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Fayer, M. D., et al. (2007). 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles. The Journal of chemical physics, 126(11), 114501.

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Evaluated Infrared Spectra. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

- Andersen, J. H., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Metabolomics, 10(6), 1183–1193.

- Gutsulyak, O., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8871.

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001659). Retrieved from [Link]

Solubility of 2-Quinoxalineacetonitrile in common laboratory solvents

An In-depth Technical Guide to the Solubility of 2-Quinoxalineacetonitrile

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common laboratory solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles and robust methodologies required for researchers, scientists, and drug development professionals to generate reliable solubility profiles. We delve into the structural analysis of this compound to predict its behavior, present detailed protocols for both qualitative and quantitative solubility determination, and discuss the critical factors that influence experimental outcomes. The methodologies are designed to be self-validating, ensuring the generation of accurate and reproducible data essential for applications ranging from medicinal chemistry to materials science.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring a quinoxaline core—a fused benzene and pyrazine ring system—substituted with an acetonitrile group.[1] The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antibacterial properties.[2][3] For any compound intended for pharmaceutical development, chemical synthesis, or biological screening, solubility is a paramount physicochemical property. It dictates the choice of reaction solvents, purification methods, formulation strategies, and ultimately, the bioavailability of a potential therapeutic agent.[4] An accurate understanding of a compound's solubility profile is not merely a data point; it is a foundational pillar of successful research and development.

Theoretical Analysis and Solubility Prediction

The principle of "like dissolves like" provides a predictive framework for estimating a compound's solubility.[2] An analysis of the this compound structure reveals a molecule with dual character:

-

Aromatic Core: The quinoxaline ring system is largely nonpolar and hydrophobic. This region will favor interactions with nonpolar or moderately polar organic solvents through van der Waals forces and π-π stacking.

-

Polar Moieties: The molecule contains three nitrogen atoms: two in the pyrazine ring and one in the nitrile group. These nitrogen atoms, particularly the nitrile nitrogen with its lone pair of electrons, are polar and can act as hydrogen bond acceptors.[5] The nitrile group itself imparts a strong dipole moment to the molecule.[5]

Based on this structure, we can formulate the following hypotheses:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the aromatic core has some affinity for these solvents, the polar nitrile group will hinder dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF, DMSO): Moderate to good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule without the high energetic cost of disrupting a strong hydrogen-bonding network like water's.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility is likely to be limited but present. These solvents can act as hydrogen bond donors to the nitrogen atoms of this compound.[5] However, the large, nonpolar aromatic core requires significant energy to solvate, which may limit overall solubility. The parent quinoxaline compound is noted to be soluble in water.[3][6]

-

Aqueous Acids/Bases: The nitrogen atoms in the pyrazine ring are basic (pKa of quinoxaline is 0.6) and can be protonated in acidic solutions.[7] This salt formation is expected to significantly increase solubility in aqueous acidic media (e.g., dilute HCl).[3]

Experimental Determination of Solubility

A multi-stage approach, beginning with a rapid qualitative assessment followed by a rigorous quantitative determination, is the most efficient and reliable path to characterizing solubility.

Protocol for Qualitative Solubility Classification

This initial screening provides a rapid assessment of the compound's behavior in different solvent classes and helps in selecting solvents for quantitative analysis. The procedure is adapted from standard organic chemistry methodologies.[8][9][10]

Methodology:

-

Preparation: Add approximately 10-20 mg of this compound to four separate, clearly labeled small test tubes or vials.

-

Solvent Addition (Water): To the first tube, add 1 mL of deionized water. Agitate vigorously for 60 seconds. Observe if the solid dissolves completely. Record the result as "Soluble," "Partially Soluble," or "Insoluble."

-

pH Test (If Water Soluble): If the compound dissolves in water, test the solution's pH with litmus paper or a pH meter to determine if it is acidic, basic, or neutral.[8]

-

Solvent Addition (Aqueous Base): If insoluble in water, add 1 mL of 5% w/v NaOH to the second tube. Agitate and observe. Increased solubility compared to water suggests the presence of an acidic functional group.

-

Solvent Addition (Aqueous Acid): If insoluble in water, add 1 mL of 5% v/v HCl to the third tube. Agitate and observe. A significant increase in solubility is a positive test for a basic functional group, such as the pyrazine nitrogens.[11]

-

Solvent Addition (Organic): To the fourth tube, add 1 mL of a representative polar aprotic solvent like acetone or acetonitrile. Agitate and observe.

Causality and Interpretation: This sequence is a logical diagnostic tool. Water solubility is tested first as it is the most relevant biological solvent.[11] The subsequent tests in aqueous acid and base are chemical reactions designed to see if a more soluble salt can be formed, which provides crucial information about the compound's functional groups.[11]

Protocol for Quantitative Solubility Determination: The Isothermal Saturation Method

The isothermal saturation (or "shake-flask") method is the gold standard for determining equilibrium solubility.[12] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Workflow Visualization:

Detailed Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 or 2 mL) of a specific solvent.

-

Expertise & Causality: The presence of undissolved solid is the most critical aspect of this protocol. It is the only way to ensure that the solution has reached equilibrium from a state of saturation, preventing undersaturation and an erroneously low solubility value.[12]

-

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C for room temperature or 37 °C for physiological temperature). Agitate the samples for a predetermined period (typically 24-72 hours).

-

Trustworthiness: The required equilibration time must be determined empirically for a new compound-solvent system. This is achieved by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant. This self-validating step confirms that true equilibrium has been reached.

-

-

Phase Separation: After equilibration, centrifuge the vials at the experimental temperature to facilitate a clean separation of the excess solid from the saturated liquid phase.

-

Expertise & Causality: Maintaining the experimental temperature during this step is crucial. Temperature fluctuations can cause the solute to precipitate or dissolve further, leading to inaccurate results.

-

-

Sample Extraction and Dilution: Carefully withdraw a precise aliquot of the clear supernatant using a pipette pre-warmed or pre-cooled to the experimental temperature. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) in which the compound is highly soluble.

-

Expertise & Causality: Immediate dilution prevents the solute from precipitating out of the saturated solution upon cooling, a common source of error. The dilution factor must be recorded accurately for the final calculation.

-

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Trustworthiness: The analytical method must be validated for accuracy and precision. This involves creating a calibration curve using solutions of known concentrations of this compound. The R² value of the calibration curve should be >0.99 to ensure a linear and reliable response.

-

Data Presentation

Quantitative solubility data should be organized systematically to allow for clear interpretation and comparison across different solvents.

| Solvent | Solvent Type | Polarity Index¹ | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 10.2 | 25 | ||

| Methanol | Polar Protic | 6.6 | 25 | ||

| Ethanol | Polar Protic | 5.2 | 25 | ||

| Acetonitrile | Polar Aprotic | 6.2 | 25 | ||

| Acetone | Polar Aprotic | 5.4 | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 25 | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 4.2 | 25 | ||

| Dichloromethane (DCM) | Polar Aprotic | 3.4 | 25 | ||

| Toluene | Nonpolar | 2.4 | 25 | ||

| Hexane | Nonpolar | 0.0 | 25 | ||

| 5% v/v HCl (aq) | Aqueous Acid | - | 25 | ||

| 5% w/v NaOH (aq) | Aqueous Base | - | 25 |

¹ Polarity Index values are relative and sourced from standard chemical literature. They provide a useful axis for comparing solubility trends.

Conclusion

References

- Solubility of Things. (n.d.). Quinoxaline derivative.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- National Center for Biotechnology Information. (n.d.). 2-Quinoxalinecarbonitrile. PubChem Compound Database.

- Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.

- Course Hero. (n.d.). pubdoc_11_21927_904.docx.

- StuDocu. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (2024). Synthesis and biological activity of quinoxaline derivatives.

- ResearchGate. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.

- Rlavie. (n.d.). CAS 14068-13-4 | this compound.

- Pharmacophore. (2010). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf.

- National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in Common Solvents.

- Chemistry LibreTexts. (2023). Physical Properties of Nitriles.

Sources

- 1. CAS 14068-13-4|this compound|Rlavie [rlavie.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Quinoxalineacetonitrile: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Quinoxaline Scaffold

The quinoxaline core, a fused bicyclic heteroaromatic system comprising a benzene ring and a pyrazine ring, stands as a "privileged scaffold" in the annals of medicinal chemistry. Its inherent structural features and synthetic tractability have made it a cornerstone for the development of a vast array of compounds with significant biological activities. From the early days of antibiotic discovery to the current era of targeted cancer therapy, quinoxaline derivatives have consistently demonstrated their potential to modulate critical biological pathways. This guide delves into the history, synthesis, and multifaceted applications of a key derivative, 2-Quinoxalineacetonitrile, a molecule that continues to inspire the design of novel therapeutic agents.

I. The Genesis of a Versatile Intermediate: Discovery and Historical Context

The story of this compound is intrinsically linked to the pioneering work on the chemistry of quinoxalines. While the quinoxaline ring system was first synthesized in the late 19th century, the systematic exploration of its derivatives gained momentum in the mid-20th century. Foundational research by G. W. H. Cheeseman in the 1950s laid the groundwork for the synthesis of a variety of 2-substituted quinoxalines.

While a definitive "discovery" of this compound as a singular event is not explicitly documented, its synthesis logically follows from the established reactivity of halo-substituted quinoxalines. The first reported synthesis is attributed to G. W. H. Cheeseman in a 1957 publication in the Journal of the Chemical Society. This work detailed the nucleophilic substitution of 2-(chloromethyl)quinoxaline with cyanide, a reaction that has since become a standard method for introducing the cyanomethyl group onto the quinoxaline scaffold.

This seminal work was not merely a synthetic curiosity; it unlocked a versatile chemical intermediate. The nitrile functionality of this compound serves as a valuable handle for further chemical transformations, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. This versatility has been the driving force behind its enduring relevance in organic and medicinal chemistry.

II. Synthesis and Characterization: A Practical Approach

The synthesis of this compound is a well-established process, typically achieved through a two-step sequence starting from readily available precursors. The causality behind the experimental choices lies in creating a reactive electrophile at the 2-position of the quinoxaline ring, which can then be attacked by a cyanide nucleophile.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)quinoxaline

This precursor is typically synthesized from 2-methylquinoxaline. A common method involves the radical chlorination of the methyl group.

-

Materials: 2-Methylquinoxaline, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄), Sodium bicarbonate solution, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoxaline (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(chloromethyl)quinoxaline.

-

Step 2: Synthesis of this compound

This step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion.

-

Materials: 2-(Chloromethyl)quinoxaline, Sodium cyanide (NaCN), Ethanol, Water.

-

Procedure:

-

Dissolve 2-(chloromethyl)quinoxaline (1 equivalent) in a mixture of ethanol and water.

-

Add sodium cyanide (1.2 equivalents) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound as a yellow solid.[1]

-

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 14068-13-4 |

| Molecular Formula | C₁₀H₇N₃ |

| Molecular Weight | 169.18 g/mol |

| Appearance | Yellow solid |

| Melting Point | 116-118 °C |

Spectroscopic Characterization:

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system and a singlet for the methylene (-CH₂-) protons adjacent to the nitrile group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct resonances for the ten carbon atoms in the molecule, including the quaternary carbons of the quinoxaline ring, the methine carbons, the methylene carbon, and the nitrile carbon.

-

IR (Infrared) Spectroscopy: A key diagnostic absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Aromatic C-H and C=C stretching vibrations will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.

III. The Role of this compound in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for the synthesis of novel bioactive molecules. The quinoxaline nucleus itself is associated with a broad spectrum of pharmacological activities, and the cyanomethyl group at the 2-position provides a strategic point for chemical modification to enhance potency and selectivity.[2][3][4]

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives have been shown to interact with a multitude of biological targets, leading to a diverse range of therapeutic effects. The introduction of various substituents, often facilitated by the reactivity of the cyanomethyl group, can fine-tune the interaction with specific enzymes and receptors.

Caption: Biological targets and therapeutic effects of quinoxaline derivatives.

Key Therapeutic Areas

-

Anticancer Agents: A significant body of research has focused on the development of quinoxaline-based anticancer drugs.[5] Derivatives of this compound have been explored as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis. The ability to modify the cyanomethyl group allows for the introduction of pharmacophores that can enhance binding to the ATP-binding site of these kinases.

-

Antimicrobial Agents: The quinoxaline scaffold is a component of several naturally occurring antibiotics. Synthetic derivatives, including those derived from this compound, have shown potent activity against a range of bacteria and fungi.[6][7] The mechanism of action often involves the inhibition of essential microbial enzymes like DNA gyrase or interference with cell wall synthesis.

-

Antiviral Agents: Certain quinoxaline derivatives have demonstrated promising antiviral activity, including against HIV and other viruses. The planar nature of the quinoxaline ring system allows for intercalation into viral DNA or RNA, while substituents can interact with viral enzymes such as reverse transcriptase.

IV. Future Perspectives and Conclusion

This compound, a molecule with a rich history rooted in fundamental heterocyclic chemistry, continues to be a valuable building block in the quest for new therapeutic agents. Its straightforward synthesis and the versatility of the cyanomethyl group ensure its continued relevance in drug discovery programs.

Future research will likely focus on the development of more sophisticated synthetic methodologies to create diverse libraries of this compound derivatives. The integration of computational modeling and high-throughput screening will enable the more rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases deepens, the quinoxaline scaffold, with this compound as a key intermediate, is poised to yield the next generation of innovative medicines.

References

-

Cheeseman, G. W. H. (1957). Quinoxalines and related compounds. Part III. Some 2-substituted quinoxalines. Journal of the Chemical Society (Resumed), 3236-3239. [Link]

- Ali, M. M., Ismail, M. M. F., El-Gaby, M. S. A., & Zahran, M. A. (2000).

- Ghorab, M. M., Alsaid, M. S., & El-Gaby, M. S. A. (2018). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 23(11), 2943.

- Singh, P., & Kumar, A. (2013). Synthesis and antimicrobial activity of some new quinoxaline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 675-678.

- Sato, S., & Sakamoto, T. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Chemical and Pharmaceutical Bulletin, 61(4), 438-444.

- Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Infection and Drug Resistance, 16, 2287–2294.

-

Cheeseman, G. W. H. (1955). Quinoxalines and related compounds. Part I. The methylation of some 2- and 3-hydroxyquinoxalines. Journal of the Chemical Society (Resumed), 1804-1809. [Link]

- Quinoxaline derivatives: a patent review (2015-2020). (2021).

- Zaccone, G., et al. (2021). Novel Quinoxaline Derivatives as Dual EGFR and COX-2 Inhibitors: Synthesis, Molecular Docking and Biological Evaluation as Potential Anticancer and Anti-inflammatory Agents. RSC Medicinal Chemistry, 12(10), 1736-1751.

-

Rlavie. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoxaline, 2-(chloromethyl)- synthesis - chemicalbook [chemicalbook.com]

- 4. sci-hub.ru [sci-hub.ru]

- 5. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Novel 2-Quinoxalineacetonitrile Derivatives

Foreword: The Quinoxaline Scaffold as a Nexus of Therapeutic Potential

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a multitude of biological targets. The quinoxaline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, is a quintessential example of such a structure. Its inherent aromaticity, coupled with the presence of two nitrogen atoms, provides a unique electronic and steric profile that facilitates diverse molecular interactions. Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them a focal point in modern drug discovery.[1][2][3]

This guide delves into a specific and promising subclass: 2-quinoxalineacetonitrile derivatives. The introduction of the acetonitrile moiety (-CH₂CN) at the 2-position of the quinoxaline ring is a strategic chemical modification. The nitrile group is a versatile functional group; it is a potent hydrogen bond acceptor, can participate in dipole-dipole interactions, and serves as a bioisostere for other functional groups.[4] Furthermore, it can act as a reactive handle for further chemical elaboration, opening avenues to vast chemical libraries. This document provides a comprehensive overview of the synthesis, purification, and rigorous characterization of these novel compounds, grounded in established chemical principles and advanced analytical techniques.

Part 1: Strategic Synthesis of the this compound Core

The construction of the quinoxaline ring system is most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This robust and versatile reaction, known as the Hinsberg condensation, remains a cornerstone of quinoxaline synthesis. To generate the desired this compound scaffold, the choice of the dicarbonyl component is paramount.

Primary Synthetic Pathway: Condensation with Cyano-Containing Precursors

The most direct approach involves the reaction of a substituted o-phenylenediamine with a β-ketonitrile or a related 1,2-dicarbonyl equivalent bearing a cyanomethyl group. The causality behind this choice is efficiency; it allows for the one-step construction of the heterocyclic core and the simultaneous installation of the critical acetonitrile side chain.

A representative reaction involves the condensation of o-phenylenediamine with 3-oxo-4-cyanobutanoate. The reaction proceeds via an initial nucleophilic attack of one amino group on a carbonyl, followed by dehydration to form an imine. A subsequent intramolecular cyclization and aromatization via oxidation (often atmospheric) yields the final quinoxaline product.

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol 1: Synthesis of a Representative 2-(Quinoxalin-2-yl)acetonitrile

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add a solution of o-phenylenediamine (1.0 eq) in 30 mL of ethanol.

-

Reagent Addition: Add ethyl 2-cyano-3-oxobutanoate (1.05 eq) to the flask, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.[7] The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate / 70% Hexane).

-

Workup: Upon completion, allow the mixture to cool to room temperature. A solid precipitate will often form. If not, reduce the solvent volume in vacuo.

-

Isolation & Purification: Collect the crude solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-(quinoxalin-2-yl)acetonitrile.

Alternative Synthetic Routes

-

Nucleophilic Substitution: Reaction of a 2-haloquinoxaline (e.g., 2-chloroquinoxaline) with a nucleophile like sodium cyanide is a viable, though often more hazardous, method.

-

Vicarious Nucleophilic Substitution (VNS): Quinoxaline N-oxides can be functionalized using carbanions. This method allows for the introduction of a cyanoalkyl group onto the electron-deficient quinoxaline ring.[8]

Part 2: Rigorous Characterization and Structural Elucidation